
2,3-Difluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluorobutane is an organic compound with the molecular formula C4H8F2 It is a fluorinated derivative of butane, where two hydrogen atoms are replaced by fluorine atoms at the 2nd and 3rd positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-difluorobutane typically involves the fluorination of butane derivatives. One common method is the epoxide opening strategy, where an epoxide intermediate is reacted with a fluoride source. For instance, the reaction of (±)-trans-2-butene-1,4-diol with a fluoride source such as Et3N·3HF at elevated temperatures (e.g., 120°C) can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process often requires optimization to achieve high yields and purity, and may involve the use of specialized reagents and catalysts to facilitate the fluorination reaction .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobutane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated alcohols or amines, while oxidation reactions can produce fluorinated carboxylic acids .
Scientific Research Applications
2,3-Difluorobutane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds like this compound are often used in drug design and development to enhance the metabolic stability and bioavailability of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-difluorobutane involves its interaction with molecular targets through various pathways:
Conformational Control: The fluorine gauche effect plays a significant role in determining the conformation of the molecule.
Hyperconjugation: Hyperconjugative interactions between the carbon-fluorine bonds and adjacent carbon-hydrogen bonds contribute to the stability and reactivity of the compound.
Comparison with Similar Compounds
2,3-Difluorobutane can be compared with other similar compounds, such as:
1,2-Difluoroethane: This compound also exhibits the fluorine gauche effect, but its conformational properties differ due to the shorter carbon chain.
2,3-Difluorosuccinic Acid: This compound has a similar vicinal difluoride motif but includes additional functional groups that influence its chemical behavior.
Uniqueness: The uniqueness of this compound lies in its specific conformational properties and the influence of the fluorine gauche effect, which distinguishes it from other fluorinated compounds .
Properties
CAS No. |
666-21-7 |
|---|---|
Molecular Formula |
C4H8F2 |
Molecular Weight |
94.10 g/mol |
IUPAC Name |
2,3-difluorobutane |
InChI |
InChI=1S/C4H8F2/c1-3(5)4(2)6/h3-4H,1-2H3 |
InChI Key |
GRELHMBELDGGLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


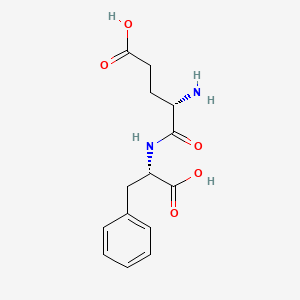
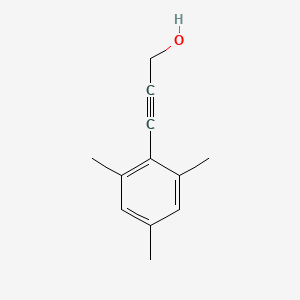

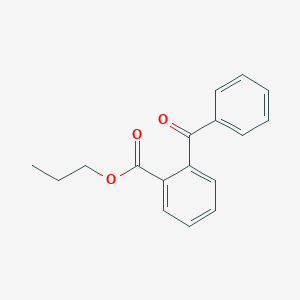
![1,2-Dimethyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14755537.png)

![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14755545.png)
![N-[6-Chloro-2-[(3S)-3-[(2-hydroxyethyl)amino]-1-pyrrolidinyl]-5-quinolinyl]-cyclohexaneacetamide](/img/structure/B14755547.png)
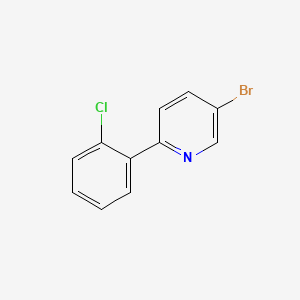
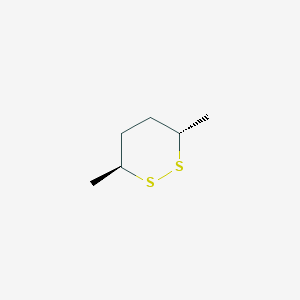
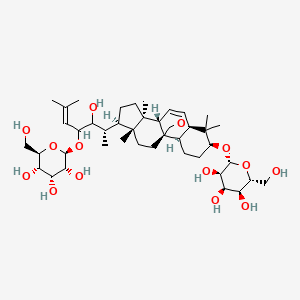
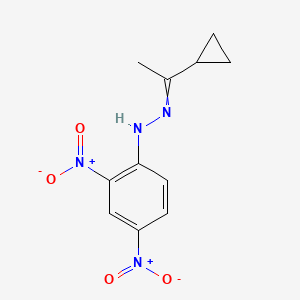
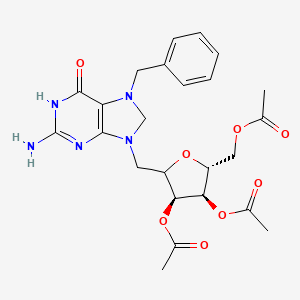
![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)
